Rhodinol
Overview
Description
Natural occurrence: Geranium and citronella oils.
Alpha-Citronellol, also known as α-citronellol or fema 2980, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, Alpha-citronellol is considered to be a fatty alcohol lipid molecule. Alpha-Citronellol is considered to be a practically insoluble (in water) and relatively neutral molecule. Alpha-Citronellol has been primarily detected in urine. Within the cell, Alpha-citronellol is primarily located in the membrane (predicted from logP) and cytoplasm. Alpha-Citronellol has a floral, geranium, and powdery taste.
Mechanism of Action
Target of Action
Rhodinol, also known as 3,7-Dimethyloct-7-en-1-ol or alpha-Citronellol, is primarily used in the field of perfumery . Its primary targets are the olfactory receptors in the nose, which are responsible for the sense of smell .
Mode of Action
This compound interacts with these olfactory receptors, triggering a signal transduction pathway that results in the perception of a floral or rosy odor . This interaction and the resulting changes contribute to the compound’s use in perfumery and cosmetics .
Biochemical Pathways
It is known that the perception of smell involves signal transduction pathways in the olfactory system that lead to the perception of specific odors .
Pharmacokinetics
Given its use in perfumery and cosmetics, it can be absorbed through the skin and the respiratory tract . Its bioavailability, metabolism, and excretion would depend on several factors including the concentration used, the formulation of the product, and individual differences among users .
Result of Action
The primary result of this compound’s action is the perception of a floral or rosy odor . This makes it a valuable ingredient in perfumes, cosmetics, and other scented products .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound . For example, in a perfume or cosmetic product, the other ingredients can interact with this compound, potentially affecting its smell and stability .
Biochemical Analysis
Cellular Effects
It is hypothesized that it might influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3,7-dimethyloct-7-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h10-11H,1,4-8H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQFVRIQXUFPAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=C)C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047193 | |
Record name | Rhodinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; pronounced rose-like aroma | |
Record name | Rhodinol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1231/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in glycerol, water; soluble in most fixed oils, propylene glycol, soluble (in ethanol) | |
Record name | Rhodinol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1231/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.860-0.880 | |
Record name | Rhodinol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1231/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
141-25-3, 6812-78-8 | |
Record name | 3,7-Dimethyl-7-octen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rhodinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Octen-1-ol, 3,7-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Rhodinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rhodinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.171 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,7-dimethyloct-7-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.977 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | alpha-Citronellol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037171 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical composition of rhodinol?
A1: this compound is not a single compound but a mixture of two isomers: citronellol and geraniol. The ratio of these isomers can vary depending on the source of the this compound. []
Q2: What are the key spectroscopic features of this compound?
A2: Infrared (IR) spectroscopy of this compound reveals characteristic absorptions for -CH3 bending, C=C alkene stretching, -C-H stretching of alkanes (CH3 and CH2), =C-H stretching of alkenes, and O-H stretching. []
Q3: How is this compound used in perfume and fragrance industries?
A3: this compound, with its characteristic rosy scent, is a highly valued fragrance ingredient in perfumes, cosmetics, and toiletries. It provides a sweet, floral aroma often described as reminiscent of roses. [, ]
Q4: Can this compound be used as an antibacterial agent?
A4: Research suggests that this compound possesses antibacterial properties. In a study evaluating hand sanitizer efficacy, the addition of 1% this compound to a 96% alcohol-based sanitizer showed greater inhibition against Staphylococcus aureus compared to citronella oil or the base sanitizer alone. []
Q5: Can this compound improve the performance of biodiesel?
A5: Studies indicate that this compound, alone or in combination with other essential oils, can improve the properties of biodiesel. One study found that adding 0.5% this compound to B30 biodiesel significantly reduced particulate matter, demonstrating its potential as a bio-additive for cleaner fuel. [, ]
Q6: How is this compound used in the context of lice treatment?
A6: Research has explored the incorporation of this compound in lice treatment agents. A patent describes a blend containing citronella, geraniol, terpineol, 3, 8-p-menthane diol crystalline, and this compound, demonstrating its potential use in formulations for repelling and treating lice. []
Q7: Can near-infrared (NIR) spectroscopy predict the this compound content in citronella oil?
A7: Yes, researchers have successfully developed a model using NIR spectroscopy and partial least square (PLS) analysis to predict the this compound content in citronella oil. This method, with further development, could be integrated into smart sensor systems for real-time monitoring during distillation and fractionation processes. []
Q8: Are there alternative methods for separating citronellol and geraniol from this compound?
A8: Yes, researchers have explored techniques beyond distillation to separate the individual components of this compound. One approach utilizes the selective oxidation of geraniol to geranial using hydrogen peroxide activated by platinum black, leaving citronellol largely unreacted. Chemical separation and purification techniques can then be used to isolate the individual compounds. []
Q9: What are the challenges in scaling up the isolation process of this compound?
A9: Scaling up the separation process from laboratory to pilot plant scale can present challenges. Differences in dimensions and pressure drops can affect the optimum temperature conditions for separation, potentially impacting the purity of the isolated components. []
Q10: What are the research gaps in understanding the biological activity of this compound?
A10: While this compound exhibits promising antibacterial properties, further research is needed to elucidate its specific mechanisms of action against various microorganisms. Additionally, investigations into potential synergistic effects with other antimicrobial agents could be valuable.
Q11: How can the stability and bioavailability of this compound be improved for various applications?
A11: Research on encapsulation techniques and formulation strategies could enhance the stability and controlled release of this compound, making it suitable for broader applications in areas like cosmetics, pharmaceuticals, and agriculture.
Q12: What are the environmental considerations regarding the production and use of this compound?
A12: As the demand for natural products like this compound increases, research on sustainable sourcing practices and environmentally friendly extraction methods becomes crucial. Furthermore, assessing the biodegradability and potential ecotoxicological effects of this compound is essential for responsible utilization. []
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